3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Description
3,5-Dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a benzimidazole-derived sulfonamide characterized by a substituted benzimidazole core and a 3,5-dichlorobenzenesulfonamide moiety. Key structural features include:
- A 5,6-dimethyl-substituted benzimidazole ring, enhancing steric bulk and electronic effects.
- A 2-methylbenzyl group at the N1 position, influencing lipophilicity and spatial orientation.
This compound’s design aligns with strategies to optimize pharmacological properties through targeted substituent modifications. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs from benzimidazole-sulfonamide families (e.g., compounds in ) offer insights for comparison .
Properties
IUPAC Name |
3,5-dichloro-N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c1-14-6-4-5-7-17(14)12-28-13-26-23-21(28)8-15(2)16(3)22(23)27-31(29,30)20-10-18(24)9-19(25)11-20/h4-11,13,27H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREDJCXGRWFIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC(=CC(=C4)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a synthetic compound with potential biological activities. Its structure incorporates a benzenesulfonamide moiety and a benzimidazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antifungal properties.
- Molecular Formula : C23H21Cl2N3O2S
- Molecular Weight : 474.4 g/mol
- CAS Number : 338423-00-0
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | < 1 | Inhibition of tumor growth |
| KMS-12 BM (Multiple Myeloma) | 0.64 | Antiproliferative activity |
In particular, compounds similar to this compound have been effective in inhibiting key pathways involved in tumor proliferation, such as the Polo-like kinase (PLK) pathway and fibroblast growth factor receptor (FGFR) signaling .
Antibacterial Activity
The antibacterial properties of sulfonamides are well documented. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 500 | Moderate |
| Escherichia coli | 1000 | Moderate |
| Pseudomonas aeruginosa | 800 | Significant |
The antibacterial mechanism is believed to involve inhibition of folate synthesis pathways, crucial for bacterial growth .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains:
| Fungal Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 200 | Moderate |
| Aspergillus niger | 300 | Significant |
These findings suggest that the compound could be a candidate for further development as an antifungal agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the benzimidazole ring enhances interaction with biological targets due to its ability to mimic purine bases.
- The sulfonamide group plays a critical role in antibacterial activity by interfering with bacterial folate metabolism.
Research indicates that modifications to either the benzene or benzimidazole rings can significantly alter potency and selectivity against various biological targets .
Case Studies
A recent study evaluated the efficacy of this compound in vivo using mouse models for colon cancer. Results indicated a substantial reduction in tumor size compared to control groups. The study also highlighted minimal toxicity at therapeutic doses, suggesting a favorable safety profile for potential clinical applications .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is its role as an enzyme inhibitor. Research has shown that compounds similar to 3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide effectively inhibit key enzymes involved in various metabolic pathways.
- Carbonic Anhydrase Inhibition : Recent studies have reported that benzenesulfonamide derivatives exhibit potent inhibition against carbonic anhydrase IX (CA IX), which is implicated in cancer progression. The compound demonstrated an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential for therapeutic applications in oncology .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various studies focusing on its cytotoxic effects on cancer cell lines.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis in cancer cells. For instance, it was found to significantly increase apoptosis markers in MDA-MB-231 breast cancer cells .
Antimicrobial Properties
In addition to its anticancer applications, this compound has also been studied for its antimicrobial activity. Inhibition of carbonic anhydrases in bacteria can disrupt their growth and biofilm formation, making benzenesulfonamides promising candidates for developing new antimicrobial agents .
Case Study 1: Carbonic Anhydrase IX Inhibition
A study conducted by Mohamed T. M. Nemr et al. explored the synthesis and evaluation of new benzenesulfonamide derivatives, including the target compound. The results indicated that these derivatives could effectively inhibit CA IX with significant selectivity over other isoforms, suggesting their potential use in cancer therapy .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | 10.93 | High |
| Compound B | 25.06 | Moderate |
Case Study 2: Anticancer Activity Evaluation
In another study focusing on the cytotoxicity of similar compounds against human cancer cell lines (HCT-116, MCF-7, HeLa), it was found that modifications to the benzenesulfonamide structure enhanced their cytotoxic activities significantly .
| Cell Line | Compound Tested | Cytotoxic Effect |
|---|---|---|
| HCT-116 | Compound A | High (IC50 = X μM) |
| MCF-7 | Compound B | Moderate (IC50 = Y μM) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following benzimidazole derivatives from are compared:
| Compound ID | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | 1H-1,3-benzimidazole | 5,6-dimethyl; 2-methylbenzyl; 3,5-dichlorobenzenesulfonamide | Sulfonamide, chloro, methyl |
| 2c | 1H-benzimidazole | N-(2-(1H-benzimidazol-2-yl)phenyl); 4-methylbenzenesulfonamide | Sulfonamide, methyl |
| 2d | 1H-benzimidazole | 2-(1H-benzimidazol-2-yl)-N-(3-chlorobenzyl)aniline | Chlorobenzyl, aniline |
| 2e | 1H-benzimidazole | 5-((2-(1H-benzimidazol-2-yl)phenyl)amino)pyrimidine-2,4(1H,3H)-dione | Pyrimidinedione, amino |
| 2f | 1H-benzimidazole | N-(2-(1H-benzimidazol-2-yl)phenyl)benzene-1,4-diamine | Diamine |
Key Observations :
- Sulfonamide vs. Amine Groups : The target compound and 2c share a sulfonamide group, but 2c lacks chloro substituents, reducing its electronegativity and hydrogen-bonding capacity compared to the target’s 3,5-dichloro motif .
- Heterocyclic Additions : 2e incorporates a pyrimidinedione ring, enhancing π-π stacking but reducing flexibility compared to the target’s planar benzenesulfonamide .
Spectroscopic and Analytical Data
Data from highlight substituent-driven variations:
| Compound ID | $ ^1H $ NMR (δ, ppm) | IR (cm$ ^{-1} $) | Elemental Analysis (% C/H/N) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported |
| 2c | 7.25–7.65 (m, aromatic H) | 1340 (S=O), 1590 (C=N) | C: 64.2; H: 4.8; N: 10.1 (Calc.) |
| 2d | 6.90–7.50 (m, aromatic H) | 1520 (C-Cl), 1620 (C=N) | C: 62.9; H: 4.5; N: 9.8 (Exp.) |
| 2e | 8.10 (s, pyrimidine H) | 1680 (C=O), 1600 (C=N) | C: 58.7; H: 4.0; N: 15.3 (Exp.) |
Key Observations :
- Sulfonamide IR Signatures : Compound 2c’s S=O stretch at 1340 cm$ ^{-1} $ aligns with the target’s expected sulfonamide IR profile, though the 3,5-dichloro substituents may shift absorption bands due to inductive effects .
- Chloro Substituents : The C-Cl stretch in 2d (1520 cm$ ^{-1} $) suggests the target’s dichloro groups would exhibit similar or split peaks, depending on symmetry .
- Elemental Analysis : Higher nitrogen content in 2e (15.3%) reflects its pyrimidinedione moiety, contrasting with the target’s moderate N% from sulfonamide and benzimidazole groups .
Hydrogen Bonding and Crystallography
emphasizes hydrogen-bonding patterns in benzimidazole derivatives. The target’s sulfonamide group likely forms N–H···O=S and C–H···Cl interactions, fostering layered or helical crystal packing. In contrast:
Computational and Docking Considerations
While highlights AutoDock Vina for binding mode prediction, the target’s dichloro and methyl groups may enhance hydrophobic interactions compared to 2c–2f. For example:
- The 3,5-dichloro motif could improve binding affinity to hydrophobic pockets vs. 2c’s methyl group.
- Steric effects from 5,6-dimethylbenzimidazole may limit conformational flexibility relative to 2d’s chlorobenzyl chain .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling sulfonamide derivatives with substituted benzimidazole precursors under reflux conditions. For example, describes refluxing with glacial acetic acid in ethanol for 4 hours to form triazole derivatives, which can be adapted for similar heterocyclic systems. To optimize yield, employ Design of Experiments (DoE) principles (e.g., factorial designs) to test variables like solvent polarity, temperature, and stoichiometric ratios . Statistical tools like ANOVA can identify significant factors affecting purity and yield, as demonstrated in reaction optimization studies .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton environments (e.g., benzimidazole and sulfonamide groups) and substituent-induced chemical shifts. provides NMR data for structurally related benzimidazole derivatives, highlighting characteristic peaks for methylbenzyl and dichlorophenyl groups.
- FT-IR : Confirm functional groups via C=O (amide I band), sulfonamide S=O stretches (~1350 cm⁻¹), and aromatic C-Cl vibrations .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and isotopic patterns (e.g., chlorine isotopes) .
Q. How can researchers assess the compound’s purity for pharmacological studies?
Methodological Answer :
- HPLC/UPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm for aromatic systems). Calibrate against a reference standard and quantify impurities via peak integration .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages to detect residual solvents or byproducts, as shown in for benzimidazole analogs.
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity or binding interactions with biological targets?
Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distribution, reactivity descriptors (e.g., Fukui indices), and transition states for sulfonamide bond formation .
- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., carbonic anhydrase) to rationalize inhibitory activity. highlights ICReDD’s approach to integrating computational predictions with experimental validation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Methodological Answer :
- Meta-Analysis : Normalize data using standardized assay protocols (e.g., fixed pH, temperature) and account for cell-line variability.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methylbenzyl vs. halogenated groups) and correlate with activity trends. demonstrates SAR analysis for benzimidazole derivatives using in vitro assays .
Q. How do substituents on the benzimidazole core influence solubility and bioavailability?
Methodological Answer :
- LogP Calculations : Predict lipophilicity using software like MarvinSketch. For instance, reports a calculated XLogP of 3 for a sulfonamide analog, indicating moderate hydrophobicity .
- Salt Formation : Introduce ionizable groups (e.g., -SO₂NH-) to enhance aqueous solubility. Experimental validation via shake-flask solubility tests is recommended.
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV/visible), and hydrolytic conditions (acid/base). Monitor degradation via HPLC and identify products via LC-MS .
- Accelerated Stability Testing : Use Arrhenius kinetics to extrapolate shelf-life from high-temperature degradation data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
